2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine and pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the 5-cyclopropyl-1,3,4-thiadiazole intermediate. This can be achieved by reacting cyclopropylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring .
Next, the thiadiazole intermediate is reacted with piperazine to form the piperazinyl-thiadiazole derivative. This reaction usually requires a base such as triethylamine and is carried out under reflux conditions . Finally, the piperazinyl-thiadiazole derivative is coupled with N-ethylpyrimidin-4-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds, bases like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Functionalized piperazine and pyrimidine derivatives
Scientific Research Applications
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to inhibit certain enzymes, while the piperazine and pyrimidine moieties can interact with receptors and proteins involved in cellular processes . This compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazole derivatives
- Piperazine derivatives
- Pyrimidine derivatives
Uniqueness
2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is unique due to its combination of the thiadiazole, piperazine, and pyrimidine rings, which confer distinct biological activities and chemical properties. This combination allows for a wide range of applications and potential therapeutic uses .
Properties
IUPAC Name |
2-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7S/c1-2-16-12-5-6-17-14(18-12)21-7-9-22(10-8-21)15-20-19-13(23-15)11-3-4-11/h5-6,11H,2-4,7-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDIOEYZKZZPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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